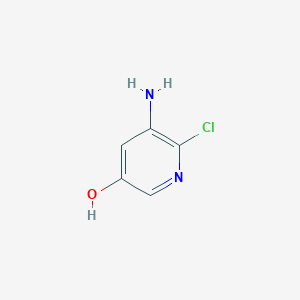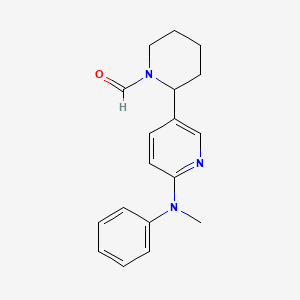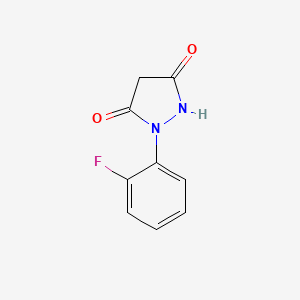![molecular formula C19H20ClNO3S B11812893 2-Chloro-N-(3-(4-ethoxybenzoyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide](/img/structure/B11812893.png)
2-Chloro-N-(3-(4-ethoxybenzoyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-氯-N-(3-(4-乙氧基苯甲酰)-4,5,6,7-四氢苯并[b]噻吩-2-基)乙酰胺是一种合成的有机化合物,属于苯并噻吩衍生物类。该化合物以氯乙酰胺基团和连接到四氢苯并[b]噻吩核上的乙氧基苯甲酰基团为特征。
准备方法
合成路线和反应条件
2-氯-N-(3-(4-乙氧基苯甲酰)-4,5,6,7-四氢苯并[b]噻吩-2-基)乙酰胺的合成通常涉及多个步骤。一种常见的合成路线从制备四氢苯并[b]噻吩核开始,然后引入乙氧基苯甲酰基团和氯乙酰胺基团。关键步骤包括:
四氢苯并[b]噻吩核的形成: 此步骤涉及在酸性或碱性条件下对适当的前体进行环化,以形成四氢苯并[b]噻吩环体系。
乙氧基苯甲酰基团的引入: 乙氧基苯甲酰基团是通过使用乙氧基苯甲酰氯和合适的催化剂(如氯化铝)进行的傅里德尔-克拉夫茨酰化反应引入的。
氯乙酰胺基团的连接: 最后一步涉及在碱(如三乙胺)存在下,将中间体与氯乙酰氯反应,形成所需的化合物。
工业生产方法
该化合物的工业生产可能涉及对上述合成路线进行优化,以实现更高的产率和纯度。这可能包括使用连续流动反应器、先进的纯化技术和过程自动化,以确保一致的质量和可扩展性。
化学反应分析
反应类型
2-氯-N-(3-(4-乙氧基苯甲酰)-4,5,6,7-四氢苯并[b]噻吩-2-基)乙酰胺可以进行各种化学反应,包括:
取代反应: 氯乙酰胺基团可以参与亲核取代反应,其中氯原子被其他亲核试剂(如胺或硫醇)取代。
氧化和还原反应: 该化合物可以被氧化形成亚砜或砜,以及还原反应以修饰苯甲酰或噻吩部分。
水解: 酰胺键可以在酸性或碱性条件下水解,生成相应的羧酸和胺。
常见试剂和条件
亲核取代: 在碱(例如氢氧化钠)或催化剂(例如钯)存在下,胺、硫醇和醇等试剂可以促进取代反应。
氧化: 过氧化氢或间氯过氧苯甲酸等氧化剂可用于氧化反应。
还原: 氢化铝锂或硼氢化钠等还原剂通常用于还原反应。
主要形成的产物
从这些反应中形成的主要产物取决于所使用的具体试剂和条件。例如,用胺进行亲核取代可以生成相应的酰胺,而氧化可以生成亚砜或砜。
科学研究应用
2-氯-N-(3-(4-乙氧基苯甲酰)-4,5,6,7-四氢苯并[b]噻吩-2-基)乙酰胺已被探索用于各种科学研究应用,包括:
药物化学: 该化合物作为开发新药的先导分子具有潜力,特别是在治疗苯并噻吩衍生物已显示出疗效的疾病。
生物学研究: 由于其独特的结构,它可用作研究生物途径和分子相互作用的探针。
材料科学: 该化合物的性质使其适用于开发先进材料,例如有机半导体和聚合物。
化学合成: 它作为合成更复杂分子的中间体,可用于探索新的合成方法。
作用机制
2-氯-N-(3-(4-乙氧基苯甲酰)-4,5,6,7-四氢苯并[b]噻吩-2-基)乙酰胺的作用机制涉及其与特定分子靶标和途径的相互作用。该化合物可能通过以下方式发挥作用:
结合酶或受体: 它可以结合特定的酶或受体,调节它们的活性并影响生物过程。
抑制蛋白质功能: 该化合物可能抑制某些蛋白质的功能,从而导致细胞反应发生改变。
调节信号通路: 它可以影响参与细胞生长、分化和凋亡的信号通路。
相似化合物的比较
类似化合物
- 2-氯-N-(3-(4-甲氧基苯甲酰)-4,5,6,7-四氢苯并[b]噻吩-2-基)乙酰胺
- 2-氯-N-(3-(4-乙氧基苯甲酰)-6-甲基-4,5,6,7-四氢苯并[b]噻吩-2-基)乙酰胺
独特性
2-氯-N-(3-(4-乙氧基苯甲酰)-4,5,6,7-四氢苯并[b]噻吩-2-基)乙酰胺因其特定的取代模式而脱颖而出,赋予其独特的化学和生物特性
属性
分子式 |
C19H20ClNO3S |
|---|---|
分子量 |
377.9 g/mol |
IUPAC 名称 |
2-chloro-N-[3-(4-ethoxybenzoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]acetamide |
InChI |
InChI=1S/C19H20ClNO3S/c1-2-24-13-9-7-12(8-10-13)18(23)17-14-5-3-4-6-15(14)25-19(17)21-16(22)11-20/h7-10H,2-6,11H2,1H3,(H,21,22) |
InChI 键 |
JOTORJQPJGHHBA-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=CC=C(C=C1)C(=O)C2=C(SC3=C2CCCC3)NC(=O)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















